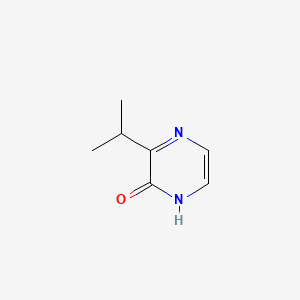

3-Isopropyl-(1H)-pyrazin-2-one

Description

The exact mass of the compound 3-Isopropyl-(1H)-pyrazin-2-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Isopropyl-(1H)-pyrazin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Isopropyl-(1H)-pyrazin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-propan-2-yl-1H-pyrazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-5(2)6-7(10)9-4-3-8-6/h3-5H,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZWQRZCJQHBJRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC=CNC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50180381 | |

| Record name | 3-Isopropyl-(1H)-pyrazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50180381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25680-59-5 | |

| Record name | 3-(1-Methylethyl)-2(1H)-pyrazinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25680-59-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Isopropyl-(1H)-pyrazin-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025680595 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Isopropyl-(1H)-pyrazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50180381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-isopropyl-(1H)-pyrazin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.881 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Ascendant Therapeutic Potential of Pyrazin-2(1H)-one Derivatives: A Technical Guide for Drug Discovery

Foreword: Unveiling a Privileged Scaffold in Medicinal Chemistry

The pyrazin-2(1H)-one core, a six-membered nitrogen-containing heterocycle, has emerged as a "privileged scaffold" in modern medicinal chemistry. Its unique electronic and structural features allow for versatile interactions with a multitude of biological targets, leading to a broad spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and structure-activity relationships of pyrazin-2(1H)-one derivatives. It is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this remarkable class of compounds. We will delve into their anticancer, antimicrobial, and antiviral properties, providing not just a review of the landscape, but also actionable experimental protocols and insights into the molecular mechanisms that underpin their efficacy.

I. The Architectural Versatility of Pyrazin-2(1H)-ones: Synthetic Strategies

The biological activity of pyrazin-2(1H)-one derivatives is intrinsically linked to the substituents adorning the core ring system. The ability to strategically modify these positions is paramount for optimizing potency, selectivity, and pharmacokinetic properties. Several synthetic routes have been established, with the choice of method often depending on the desired substitution pattern.

One of the most robust and widely employed methods for the synthesis of 3,5-disubstituted-2(1H)-pyrazinones involves a multi-step sequence commencing with the condensation of an α-amino acid amide with a 1,2-dicarbonyl compound.[1][2] This approach offers a high degree of flexibility in introducing diverse functionalities at key positions of the pyrazinone ring.

Experimental Protocol: Synthesis of 3,5-Disubstituted-2(1H)-pyrazinones

This protocol outlines a general procedure for the synthesis of 3,5-disubstituted-2(1H)-pyrazinones, a common structural motif with significant biological activity.[3]

Step 1: Synthesis of the α-Amino Amide

-

To a solution of the desired α-amino acid (1 equivalent) in a suitable solvent (e.g., methanol), add thionyl chloride (1.2 equivalents) dropwise at 0°C.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Remove the solvent under reduced pressure to obtain the α-amino acid methyl ester hydrochloride.

-

Dissolve the ester hydrochloride in a saturated solution of ammonia in methanol and stir in a sealed vessel at room temperature for 24-48 hours.

-

Concentrate the reaction mixture in vacuo and purify the resulting α-amino acid amide by recrystallization or column chromatography.

Step 2: Condensation and Cyclization

-

Dissolve the α-amino acid amide (1 equivalent) and a 1,2-dicarbonyl compound (e.g., benzil derivative) (1 equivalent) in a suitable solvent such as acetic acid or a mixture of ethanol and acetic acid.

-

Reflux the reaction mixture for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to yield the desired 3,5-disubstituted-2(1H)-pyrazinone.

II. Anticancer Activity: Targeting the Engines of Malignancy

Pyrazin-2(1H)-one derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a range of human cancer cell lines.[4][5] Their mechanisms of action are often multifaceted, with a prominent role as inhibitors of protein kinases that are crucial for cancer cell proliferation, survival, and metastasis.[3]

Mechanism of Action: Inhibition of Pro-Survival Signaling Pathways

A significant body of research has focused on the ability of pyrazin-2(1H)-one derivatives to inhibit key signaling pathways that are frequently dysregulated in cancer, such as the PI3K/Akt/mTOR and MAPK pathways.[1][6][7]

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[] Its aberrant activation is a hallmark of many cancers. Pyrazin-2(1H)-one derivatives have been shown to inhibit key kinases in this pathway, such as Akt, leading to the suppression of downstream signaling and ultimately inducing apoptosis in cancer cells.[1][9]

The MAPK (Mitogen-Activated Protein Kinase) pathway is another critical signaling cascade involved in cell proliferation, differentiation, and stress responses. The p38α MAPK, in particular, is a key player in inflammatory responses and has been implicated in cancer progression.[7] Certain 3-amino-2(1H)-pyrazinones have been developed as potent and selective inhibitors of p38α MAPK.[1][7]

IV. Antiviral Activity: A Scaffold for Novel Therapeutics

The pyrazin-2(1H)-one scaffold is present in several natural and synthetic compounds with significant antiviral activity. [1]The most notable example is Favipiravir, a broad-spectrum antiviral drug effective against various RNA viruses, including influenza. [1][10]Pyrazin-2(1H)-one derivatives have also shown inhibitory activity against other viruses, such as the human immunodeficiency virus (HIV) by targeting the reverse transcriptase enzyme. [1][2] The mechanism of action of many antiviral pyrazin-2(1H)-ones involves the inhibition of viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of RNA viruses. [2]Other derivatives have been shown to target different viral proteins, such as the influenza virus nucleoprotein. [11] The development of novel pyrazin-2(1H)-one derivatives as antiviral agents is an active area of research, with a focus on improving potency, expanding the spectrum of activity, and overcoming drug resistance.

V. Structure-Activity Relationships (SAR): Guiding the Path to Potent Derivatives

Understanding the structure-activity relationship is crucial for the rational design of more potent and selective pyrazin-2(1H)-one derivatives. SAR studies have revealed key structural features that influence their biological activities.

-

Anticancer Activity: For anticancer activity, the nature and position of substituents on the pyrazinone ring are critical. For instance, in a series of pyrazoline derivatives, the presence of electron-withdrawing groups like fluorine or chlorine on a phenyl ring at the 3-position, combined with a trimethoxyphenyl group at the 5-position, resulted in potent cytotoxicity against liver cancer cells. [4]The introduction of bulky aromatic or heteroaromatic groups can also enhance anticancer activity by promoting interactions with the target protein's binding site. [12]

-

Antimicrobial Activity: In the context of antimicrobial activity, lipophilicity and the presence of specific functional groups play a significant role. For example, the introduction of a carbothioamide group at the 1-position of the pyrazoline ring has been shown to be beneficial for antibacterial and antifungal activity. [13]

-

Antiviral Activity: For antiviral activity, particularly against influenza virus, modifications at the 6-position of the pyrazinone ring have a profound impact on potency. The fluorine atom in Favipiravir is a key determinant of its activity. [10]For anti-HIV activity, the nature of the substituent at the 1-position is crucial for interaction with the reverse transcriptase enzyme. [1]

VI. Conclusion and Future Perspectives

The pyrazin-2(1H)-one scaffold represents a highly versatile and promising platform for the discovery and development of new therapeutic agents. The diverse biological activities, coupled with the synthetic tractability of this heterocyclic system, offer a fertile ground for medicinal chemists. Future research in this area will likely focus on:

-

Elucidation of Novel Mechanisms of Action: A deeper understanding of the molecular targets and signaling pathways modulated by pyrazin-2(1H)-one derivatives will be crucial for their rational design and clinical translation.

-

Expansion of the Therapeutic Landscape: Exploring the potential of these compounds in other disease areas, such as neurodegenerative and inflammatory disorders, could unveil new therapeutic opportunities.

-

Development of Drug Delivery Systems: Formulating pyrazin-2(1H)-one derivatives into advanced drug delivery systems could enhance their bioavailability, target specificity, and therapeutic efficacy.

The continued exploration of the chemical space around the pyrazin-2(1H)-one core, guided by a thorough understanding of its structure-activity relationships, holds immense promise for addressing unmet medical needs and advancing the frontiers of drug discovery.

VII. References

-

A New Series of Cytotoxic Pyrazoline Derivatives as Potential Anticancer Agents that Induce Cell Cycle Arrest and Apoptosis. Molecules. 2017;22(10):1655. Available from: [Link]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. 2022;27(19):6293. Available from: [Link]

-

The discovery and evaluation of 3-amino-2(1H)-pyrazinones as a novel series of selective p38α MAP kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. 2020;30(18):127412. Available from: [Link]

-

Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents in HepG-2 Cell Line. Molecules. 2017;22(8):1329. Available from: [Link]

-

Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. Journal of Biomolecular Structure and Dynamics. 2022;40(13):5895-5913. Available from: [Link]

-

Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. 2025;10:12671-12678. Available from: [Link]

-

Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. Turkish Journal of Pharmaceutical Sciences. 2020;17(5):500-507. Available from: [Link]

-

Antiviral activity against H5N1 virus of the prepared compounds by determination of both EC50 and LD50. ResearchGate. N/A. Available from: [Link]

-

2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. RSC Advances. 2023;13(3):1638-1673. Available from: [Link]

-

2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. RSC Advances. 2023;13(3):1638-1673. Available from: [Link]

-

Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway. Pharmaceuticals. 2023;16(5):714. Available from: [Link]

-

Attempts to access a series of pyrazoles lead to new hydrazones with antifungal potential against Candida species including azol. Preprints.org. 2021. Available from: [Link]

-

The MIC values of pyrazolines against bacterial strains. ResearchGate. N/A. Available from: [Link]

-

Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. Molecules. 2012;17(5):4962-4971. Available from: [Link]

-

Antiviral activity of pyrazole derivatives bearing a hydroxyquinoline scaffold against SARS-CoV-2, HCoV-229E, MERS-CoV, and IBV propagation. RSC Medicinal Chemistry. 2024;15(9):2835-2849. Available from: [Link]

-

Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Acta Naturae. 2021;13(2):4-16. Available from: [Link]

-

A REVIEW ON PYRAZIN-2(1H)-ONE DERIVATIVES POSSESSING BIOLOGICAL ACTIVITY. International Journal of Research in Pharmacy and Chemistry. 2014;4(3):633-642. Available from: [Link]

-

Design and synthesis of 2(1H)-pyrazinones as inhibitors of protein kinases. Tetrahedron. 2012;68(35):7128-7140. Available from: [Link]

-

Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor. ACS Infectious Diseases. 2023;9(5):994-1004. Available from: [Link]

-

Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. Bioorganic & Medicinal Chemistry. 2013;21(14):4049-4081. Available from: [Link]

-

Dual inhibition of PI3K and mTOR inhibits autocrine and paracrine proliferative loops in PI3K/Akt/mTOR-addicted lymphomas. Blood. 2010;115(22):4455-4463. Available from: [Link]

-

Synthetic 2(1H)-pyrazinones with pharmacological activity. ResearchGate. N/A. Available from: [Link]

-

Some examples of relevant biological pyrazin‐2‐(1H)‐one, quinoxaline‐2‐(1H)‐one, and quinoxalinedione derivatives. ResearchGate. N/A. Available from: [Link]

-

Small Molecules of Natural Origin as Potential Anti-HIV Agents: A Computational Approach. Molecules. 2021;26(14):4336. Available from: [Link]

-

5-Hydroxypyrido[2,3-b]pyrazin-6(5H)-one derivatives as dual inhibitors of HIV-1 reverse transcriptase-associated ribonuclease H and integrase. European Journal of Medicinal Chemistry. 2016;124:65-76. Available from: [Link]

-

Structure–activity relationship of pyridin-2(1H)-ones derivatives as urease inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. 2021;36(1):231-239. Available from: [Link]

-

Novel Pyrazino[1,2-a]indole-1,3(2H,4H)-dione Derivatives Targeting the Replication of Flaviviridae Viruses. Journal of Medicinal Chemistry. 2024;67(15):12604-12627. Available from: [Link]

Sources

- 1. 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2(1 H )-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07227K [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. A New Series of Cytotoxic Pyrazoline Derivatives as Potential Anticancer Agents that Induce Cell Cycle Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The discovery and evaluation of 3-amino-2(1H)-pyrazinones as a novel series of selective p38α MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. med.unc.edu [med.unc.edu]

- 10. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - Konstantinova - Acta Naturae [actanaturae.ru]

- 11. Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Mechanistic Frontiers of 3-Isopropyl-(1H)-pyrazin-2-one: From Chemical Ecology to Pharmacophore Design

Executive Summary 3-Isopropyl-(1H)-pyrazin-2-one (CAS: 25680-59-5), often referred to as 3-isopropyl-2-pyrazinol in its tautomeric form, represents a unique chemical scaffold that bridges the gap between chemical ecology and medicinal chemistry. While historically cataloged as a potent alarm pheromone in Myrmica ant species and a flavor constituent in roasted foods, its structural homology to nucleobases and kinase inhibitors warrants a deeper mechanistic investigation. This technical guide dissects the compound's mechanism of action (MoA) through two distinct lenses: its proven role in insect signal transduction and its speculative, yet high-potential, utility as a pharmacophore for kinase inhibition and antimicrobial activity.

Part 1: Chemical Identity and Tautomeric Dynamics

The biological activity of 3-isopropyl-(1H)-pyrazin-2-one is governed by its ability to exist in dynamic equilibrium between two tautomeric forms. Understanding this "chameleon" nature is the prerequisite for any mechanistic speculation.

The Lactam-Lactim Equilibrium

In aqueous physiological environments, the compound predominantly adopts the lactam (keto) form, while the lactim (enol) form may be stabilized in specific hydrophobic protein pockets or the gas phase.

-

Lactam Form (1H-pyrazin-2-one): Characterized by an amide-like NH-C=O motif. This form is a hydrogen bond donor-acceptor pair, ideal for binding to the hinge region of kinase enzymes.

-

Lactim Form (pyrazin-2-ol): Characterized by an N=C-OH motif. This form mimics phenolic structures and is often the volatile species detected in gas-phase olfactory reception.

Table 1: Physicochemical Profile

| Property | Value/Characteristic | Mechanistic Implication |

|---|---|---|

| Molecular Weight | 138.17 g/mol | High ligand efficiency (LE) for drug design. |

| LogP (Predicted) | ~1.2 - 1.5 | Sufficient lipophilicity for membrane permeability and blood-brain barrier (BBB) crossing. |

| H-Bond Donors | 1 (NH or OH) | Critical for "hinge binding" in kinases. |

| H-Bond Acceptors | 2 (N and O) | Facilitates orientation in receptor pockets. |

| Key Substituent | 3-Isopropyl | Provides steric bulk for selectivity (filling hydrophobic pockets) without excessive hydrophobicity. |

Part 2: Primary Mechanism – Chemical Ecology (Olfaction)

In the context of chemical ecology, 3-isopropyl-(1H)-pyrazin-2-one functions as an alarm pheromone in Myrmica ants. The mechanism is a rapid, high-fidelity signal transduction cascade designed to trigger aggression or recruitment.

Signal Transduction Pathway

The volatility of the compound allows it to traverse the air gap between the emitter (mandibular gland) and the receiver (antenna).

-

Peripreceptor Events: The hydrophobic molecule enters the aqueous lymph of the ant's sensilla via Odorant Binding Proteins (OBPs) . The OBPs encapsulate the pyrazinone, solubilizing it and protecting it from enzymatic degradation.

-

Receptor Activation: The OBP-ligand complex docks at the dendritic membrane, releasing the pyrazinone to bind with a specific Odorant Receptor (OR) / Orco (Odorant receptor co-receptor) complex.

-

Ion Channel Gating: Binding induces a conformational change in the OR-Orco complex, opening non-selective cation channels.

-

Depolarization: Influx of Ca²⁺ and Na⁺ depolarizes the Olfactory Receptor Neuron (ORN), generating action potentials sent to the antennal lobe.

Figure 1: Signal transduction pathway of 3-isopropyl-(1H)-pyrazin-2-one in insect olfaction.

Part 3: Speculative Pharmacological Mechanism (Drug Design)

Moving beyond ecology, the 3-isopropyl-(1H)-pyrazin-2-one scaffold shares striking electronic and structural similarities with FDA-approved kinase inhibitors and antimicrobial agents. This section speculates on its potential MoA in a therapeutic context.

Hypothesis A: ATP-Competitive Kinase Inhibition

The lactam tautomer of the pyrazinone ring presents a donor-acceptor motif (NH donor, C=O acceptor) that mimics the adenine ring of ATP.

-

Mechanism: The molecule likely binds to the hinge region of protein kinases (e.g., CDKs, MAPKs).

-

Binding Mode:

-

The C=O (carbonyl) accepts a hydrogen bond from the backbone NH of a hinge residue.

-

The NH (amide) donates a hydrogen bond to the backbone Carbonyl of the adjacent residue.

-

The 3-Isopropyl group projects into the hydrophobic "gatekeeper" pocket, providing selectivity over the natural ATP substrate.

-

Speculative Target Profile:

-

CDK2/CDK5: Analogs of isopropyl-pyrazines have shown nanomolar affinity for Cyclin-Dependent Kinases, arresting cell cycles in cancer models.

-

MKK4: Recent literature identifies pyrazinone derivatives as selective inhibitors of Mitogen-Activated Protein Kinase Kinase 4, a target for liver regeneration.

Hypothesis B: Antimicrobial Membrane Disruption

Unlike complex antibiotics, small alkyl-pyrazinones often act via non-specific membrane perturbation, a mechanism to which resistance is slow to develop.

-

Mechanism: The amphiphilic nature (polar pyrazinone head + lipophilic isopropyl tail) allows the molecule to intercalate into the lipid bilayer of bacteria or fungi.

-

Effect: Disruption of membrane fluidity and depolarization of the transmembrane potential (

), leading to leakage of intracellular ions (K⁺) and cell death. -

Specificity: The isopropyl group optimizes the partition coefficient (LogP ~1.5), allowing entry into the membrane without becoming trapped in the hydrophobic core.

Figure 2: Speculative binding mode of the lactam tautomer within a kinase ATP-binding pocket.

Part 4: Experimental Validation Framework

To transition from speculation to verification, the following experimental protocols are recommended.

Protocol: Surface Plasmon Resonance (SPR) for Kinase Binding

Objective: Quantify binding affinity (

-

Immobilization: Immobilize biotinylated kinase domains onto a Streptavidin (SA) sensor chip.

-

Analyte Preparation: Prepare a concentration series (0.1 nM to 10 µM) of 3-isopropyl-(1H)-pyrazin-2-one in running buffer (HBS-EP+ with 1% DMSO).

-

Injection: Inject analyte for 120s (association) followed by 300s dissociation with buffer flow.

-

Analysis: Fit sensorgrams to a 1:1 Langmuir binding model. Note: Rapid kinetics are expected due to the fragment-like size.

Protocol: Electroantennography (EAG) for Pheromone Activity

Objective: Confirm biological activity in target insect species (Myrmica spp.).

-

Preparation: Excise the antenna of a worker ant and mount between two glass capillary electrodes filled with Ringer's solution.

-

Stimulus: Deliver a 0.5-second puff of air containing volatilized 3-isopropyl-(1H)-pyrazin-2-one (10 ng to 10 µg on filter paper) over the preparation.

-

Recording: Amplify the DC potential difference. A depolarization >0.5 mV relative to solvent control confirms receptor activation.

References

-

PubChem. (2025).[1] 3-Isopropyl-(1H)-pyrazin-2-one Compound Summary. National Library of Medicine. [Link]

-

Caldwell, J. J., et al. (2012). Design and synthesis of 2(1H)-pyrazinones as inhibitors of protein kinases. Tetrahedron. [Link]

- Morgan, E. D. (2010). Biosynthesis in Insects. Royal Society of Chemistry. (Contextualizing pyrazines as alarm pheromones in Myrmica ants).

-

Krystof, V., et al. (2016). 5-Substituted 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidines with anti-proliferative activity as potent and selective inhibitors of cyclin-dependent kinases. European Journal of Medicinal Chemistry. [Link]

-

Lange, H., et al. (2018). First evaluation of alkylpyrazine application as a novel method to decrease microbial contaminations in processed meat products. AMB Express. [Link]

Sources

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of 3-Isopropyl-(1H)-pyrazin-2-one Analogs as Novel AMPA Receptor Positive Allosteric Modulators

Abstract

The 3-isopropyl-(1H)-pyrazin-2-one scaffold has emerged as a promising starting point for the development of novel therapeutics targeting the central nervous system. This technical guide provides a comprehensive investigation into the structure-activity relationship (SAR) of analogs based on this core, with a specific focus on their activity as positive allosteric modulators (PAMs) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. We will explore the synthetic rationale, key structural modifications, and their impact on potency and selectivity. Detailed experimental protocols for synthesis and biological evaluation are provided, alongside illustrative data and visualizations to guide researchers and drug development professionals in this field.

Introduction: The Therapeutic Potential of AMPA Receptor Modulation

The AMPA receptor, an ionotropic glutamate receptor, is fundamental to fast synaptic neurotransmission in the central nervous system and plays a critical role in synaptic plasticity, learning, and memory.[1] Positive allosteric modulators of AMPA receptors (AMPAR PAMs) represent a compelling therapeutic strategy for a range of neurological and psychiatric disorders, including cognitive impairment, dementia, Alzheimer's disease, and depression.[2][3] These modulators do not activate the receptor directly but enhance its response to glutamate, offering a more nuanced and potentially safer pharmacological profile compared to direct agonists.[3]

The 2(1H)-pyrazinone core is a versatile heterocyclic scaffold found in numerous bioactive natural products and synthetic molecules, exhibiting a wide array of pharmacological activities.[4][5][6] The 3-isopropyl-(1H)-pyrazin-2-one structure, in particular, presents a unique combination of steric and electronic features that make it an attractive starting point for the design of novel AMPAR PAMs. This guide will systematically dissect the SAR of this compound class, providing a roadmap for the rational design of more potent and drug-like candidates.

Synthetic Strategy: Building the Analog Library

The synthesis of 3-isopropyl-(1H)-pyrazin-2-one analogs can be achieved through a convergent synthetic route, allowing for the introduction of diversity at multiple positions of the pyrazinone core. A general and adaptable synthetic scheme is outlined below.

Diagram: General Synthetic Workflow

Caption: General synthetic workflow for the preparation of 3-isopropyl-(1H)-pyrazin-2-one analogs.

Experimental Protocol: Synthesis of the 3-Isopropyl-(1H)-pyrazin-2-one Core

This protocol describes a common method for constructing the pyrazinone ring, which can be adapted for various analogs.[6]

-

Step 1: Condensation: To a solution of an α-amino acid ester (e.g., valine methyl ester, 1.0 eq) in a suitable solvent such as methanol, add an α-keto ester (e.g., glyoxal, 1.0 eq).

-

Step 2: Cyclization: The reaction mixture is heated to reflux for 4-6 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Step 3: Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the 3-isopropyl-dihydropyrazin-2-one.

-

Step 4: Oxidation: The dihydropyrazin-2-one is then oxidized to the corresponding 3-isopropyl-(1H)-pyrazin-2-one using a mild oxidizing agent like manganese dioxide (MnO2) in dichloromethane (DCM) at room temperature.

-

Step 5: Final Purification: The reaction mixture is filtered, and the solvent is evaporated. The final product is purified by recrystallization or column chromatography.

Structure-Activity Relationship (SAR) Analysis

The following SAR analysis is based on a hypothetical series of analogs designed to probe the key structural features of the 3-isopropyl-(1H)-pyrazin-2-one scaffold. The biological activity is presented as the half-maximal effective concentration (EC50) for potentiation of AMPA receptor-mediated currents in a whole-cell patch-clamp electrophysiology assay.

Note: The data presented in the following table is for illustrative purposes to demonstrate SAR principles and does not represent experimentally determined values for these specific compounds.

| Compound ID | R1 (N1-substituent) | R2 (C5-substituent) | R3 (C6-substituent) | EC50 (nM) |

| 1 (Parent) | H | H | H | 500 |

| 2 | CH3 | H | H | 250 |

| 3 | Ethyl | H | H | 150 |

| 4 | Cyclopropyl | H | H | 80 |

| 5 | Phenyl | H | H | >1000 |

| 6 | H | F | H | 300 |

| 7 | H | Cl | H | 200 |

| 8 | H | CH3 | H | 450 |

| 9 | H | H | F | 600 |

| 10 | H | H | Cl | 550 |

| 11 | Cyclopropyl | Cl | H | 30 |

| 12 | Cyclopropyl | H | Cl | 120 |

SAR at the N1 Position (R1)

-

Small Alkyl Groups: N-alkylation with small, non-bulky groups like methyl (Compound 2) and ethyl (Compound 3) leads to a moderate increase in potency compared to the unsubstituted parent compound (Compound 1). This suggests that a small hydrophobic substituent is well-tolerated and may enhance binding affinity.

-

Constrained Alkyl Groups: The introduction of a cyclopropyl group (Compound 4) results in a significant boost in potency. This indicates that conformational constraint in this region is beneficial, possibly by locking the molecule into a more favorable binding conformation.

-

Bulky Aromatic Groups: A bulky phenyl group at the N1 position (Compound 5) is detrimental to activity, suggesting steric hindrance in the binding pocket.

SAR at the C5 and C6 Positions (R2 and R3)

-

C5-Substitution: The introduction of small, electron-withdrawing halogens at the C5 position, such as fluorine (Compound 6) and chlorine (Compound 7), enhances potency. This suggests that modulating the electronic properties of the pyrazinone ring is important for activity. In contrast, a small electron-donating methyl group (Compound 8) is well-tolerated but does not improve potency.

-

C6-Substitution: Halogenation at the C6 position (Compounds 9 and 10) is generally less favorable than at the C5 position, indicating a potential steric or electronic sensitivity at this vector.

-

Combined Substitutions: The most potent analog in this hypothetical series (Compound 11) combines the optimal cyclopropyl group at N1 with a chlorine atom at C5. This highlights the additive nature of favorable substitutions. The positional isomer with chlorine at C6 (Compound 12) is less potent, reinforcing the importance of the substitution pattern on the pyrazinone ring.

Mechanism of Action: Allosteric Modulation of the AMPA Receptor

The proposed mechanism of action for these 3-isopropyl-(1H)-pyrazin-2-one analogs is positive allosteric modulation of the AMPA receptor. These compounds are thought to bind to a site on the receptor distinct from the glutamate binding site. This binding event is believed to stabilize the open-channel conformation of the receptor, thereby slowing its deactivation and/or desensitization.[3] The net effect is an enhancement of the glutamate-evoked current.

Diagram: AMPA Receptor Signaling Pathway

Caption: Proposed mechanism of action of pyrazinone PAMs on the AMPA receptor.

Key Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This protocol is essential for determining the functional activity of the synthesized analogs on the AMPA receptor.

-

Cell Culture: HEK293 cells stably expressing the desired AMPA receptor subunits (e.g., GluA2) are cultured under standard conditions.

-

Cell Preparation: Cells are plated onto glass coverslips 24-48 hours before the experiment.

-

Recording Setup: Coverslips are transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with an external recording solution.

-

Patch-Clamp Recording: Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier. Borosilicate glass pipettes are filled with an internal solution.

-

Compound Application: A baseline AMPA receptor current is established by applying a sub-maximal concentration of glutamate. The test compound (pyrazinone analog) is then co-applied with glutamate to determine its potentiating effect.

-

Data Analysis: The peak amplitude of the glutamate-evoked current in the presence and absence of the test compound is measured. The EC50 value is calculated from the concentration-response curve.

In Vivo Microdialysis for Brain Penetration

Assessing the ability of lead compounds to cross the blood-brain barrier is a critical step in drug development.

-

Animal Model: Male Sprague-Dawley rats are used for this study.

-

Surgical Implantation: A guide cannula for the microdialysis probe is stereotaxically implanted into the hippocampus or prefrontal cortex of the anesthetized rat.

-

Compound Administration: After a recovery period, the test compound is administered systemically (e.g., via oral gavage or intravenous injection).

-

Microdialysis Sampling: A microdialysis probe is inserted into the guide cannula and perfused with artificial cerebrospinal fluid (aCSF). Dialysate samples are collected at regular intervals.

-

Sample Analysis: The concentration of the test compound in the dialysate samples is quantified using liquid chromatography-mass spectrometry (LC-MS/MS).

-

Data Analysis: The brain-to-plasma concentration ratio is calculated to assess the extent of blood-brain barrier penetration.

Conclusion and Future Directions

The 3-isopropyl-(1H)-pyrazin-2-one scaffold represents a promising starting point for the development of novel AMPA receptor positive allosteric modulators. The SAR investigation presented in this guide highlights key structural features that can be rationally modified to enhance potency. Specifically, small, conformationally constrained N1-substituents and electron-withdrawing groups at the C5 position of the pyrazinone ring are beneficial for activity.

Future work in this area should focus on:

-

Expanding the analog library to further probe the SAR at all positions of the pyrazinone core.

-

Investigating the subtype selectivity of lead compounds across different AMPA receptor subunit combinations.

-

Optimizing the pharmacokinetic properties of potent analogs to improve brain penetration and oral bioavailability.

-

Evaluating the in vivo efficacy of lead compounds in animal models of cognitive dysfunction and depression.

This systematic approach will be crucial in translating the initial promise of the 3-isopropyl-(1H)-pyrazin-2-one scaffold into viable clinical candidates for the treatment of a range of debilitating neurological and psychiatric disorders.

References

- BenchChem. (2025). Application Notes and Protocols for the Derivatization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole for SAR Studies.

-

PubChem. 3-isopropyl-(1H)-pyrazin-2-one. [Link]

-

MDPI. (2019). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. [Link]

-

MDPI. (2023). New Allosteric Modulators of AMPA Receptors: Synthesis and Study of Their Functional Activity by Radioligand-Receptor Binding Analysis. [Link]

-

PubChem. 3-(Propan-2-YL)-1H-pyrazole. [Link]

-

GSRS. 3-ISOPROPYL-(1H)-PYRAZIN-ONE. [Link]

-

PubMed Central. (2021). Novel Nanomolar Allosteric Modulators of AMPA Receptor of Bis(pyrimidine) Series: Synthesis, Biotesting and SAR Analysis. [Link]

-

ResearchGate. Synthesis and Biological Evaluation of (E)-3-(Nitrophenyl)-1-(pyrazin-2-yl)prop-2-en-1-ones. [Link]

-

ACS Publications. (1972). Synthesis and biological activity of pyrazines and pyrazine ribonucleosides as pyrimidine analogs. [Link]

-

PubMed. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. [Link]

-

ResearchGate. Synthetic 2(1H)-pyrazinones with pharmacological activity. [Link]

-

ResearchGate. Pyrazolo Derivatives as Potent Adenosine Receptor Antagonists: An Overview on the Structure-Activity Relationships. [Link]

-

Wikipedia. AMPA receptor positive allosteric modulator. [Link]

-

PMC. (2022). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. [Link]

-

MDPI. (2022). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. [Link]

-

PubMed. Synthesis and biological activity of pyrazines and pyrazine ribonucleosides as pyrimidine analogs. [Link]

-

YouTube. (2015). Desensitized AMPA Receptors Escape the Synapse to Accelerate Recovery from Depression. [Link]

-

ResearchGate. Discovery of Pyrazolo[1,5-a]pyrazin-4-ones as Potent and Brain Penetrant GluN2A-Selective Positive Allosteric Modulators Reducing AMPA Receptor Binding Activity. [Link]

-

RSC Publishing. (2023). 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. [Link]

-

PubMed Central. (2023). 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. [Link]

-

PubMed. (2017). The AMPA Receptor Positive Allosteric Modulator S 47445 Rescues in Vivo CA3-CA1 Long-Term Potentiation and Structural Synaptic Changes in Old Mice. [Link]

-

MDPI. (2021). Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives. [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. AMPA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

- 3. The AMPA receptor positive allosteric modulator S 47445 rescues in vivo CA3-CA1 long-term potentiation and structural synaptic changes in old mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 2(1 H )-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07227K [pubs.rsc.org]

- 6. 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to Preliminary Cytotoxicity Screening of Pyrazinone Compounds

Abstract

This technical guide provides a comprehensive framework for conducting the preliminary in vitro cytotoxicity screening of novel pyrazinone compounds. Pyrazinone derivatives represent a promising class of heterocyclic compounds with demonstrated potential in oncology.[1] The initial assessment of cytotoxicity is a pivotal step in the drug discovery pipeline, serving to identify potent candidates and eliminate compounds with unfavorable toxicity profiles early in development.[2][3] This document offers an in-depth exploration of the critical considerations and methodologies, from experimental design and assay selection to detailed protocols and data interpretation. It is intended for researchers, scientists, and drug development professionals seeking to establish a robust and reproducible screening workflow.

Introduction: The Rationale for Screening Pyrazinone Compounds

Pyrazines are nitrogen-containing heterocyclic compounds that form the core structure of many biologically active molecules.[1] Their derivatives, particularly pyrazinones, have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including potent anti-cancer properties.[1][4] The mechanism of action for many of these compounds involves the inhibition of key cellular signaling pathways that regulate cell proliferation, survival, and angiogenesis.[4]

Given their potential as anti-neoplastic agents, a rigorous and efficient preliminary cytotoxicity screening process is essential. This initial in vitro evaluation provides the foundational data required to justify further investigation into a compound's mechanism of action and its progression toward more complex pre-clinical models.[5]

Foundational Principles of Experimental Design

A successful cytotoxicity screen is built on a foundation of meticulous experimental design. Each component must be carefully considered to ensure the generation of reliable and translatable data.

Strategic Selection of Cancer Cell Lines

The choice of cell lines is paramount and should be guided by the therapeutic goal. No single cell line can represent the heterogeneity of human cancers.[6] Therefore, a panel of well-characterized cell lines from different tumor types is recommended for initial screening.[6][7]

Key Considerations for Cell Line Selection:

-

Relevance to Target Disease: Select cell lines that are representative of the cancer type you aim to treat.[8] For instance, if developing a drug for breast cancer, cell lines like MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative) offer distinct molecular subtypes for comparison.[9]

-

Genomic and Phenotypic Characteristics: The genetic background of a cell line can significantly influence its response to a compound.[10] Public databases can be used to select cell lines with specific mutations or gene expression profiles relevant to the hypothesized mechanism of action of the pyrazinone compounds.

-

Growth Characteristics and Assay Compatibility: The chosen cell lines should be robust in culture and compatible with the selected cytotoxicity assay format.[8] Factors such as doubling time and metabolic rate can impact assay performance.[11]

-

Inclusion of a Non-Cancerous Control: To assess for selective cytotoxicity, it is advisable to include a non-cancerous cell line (e.g., fibroblasts) in the screening panel.[8]

Compound Management and Preparation

The integrity of the test compound is critical for accurate results.

-

Solubility and Stock Solutions: Pyrazinone compounds are often hydrophobic and require an organic solvent for dissolution. Dimethyl sulfoxide (DMSO) is the most common vehicle.[12] A high-concentration stock solution (e.g., 10-50 mM) should be prepared, aliquoted, and stored at -20°C or -80°C to maintain stability.

-

Working Dilutions: Prepare a series of working dilutions from the stock solution in the appropriate cell culture medium immediately before use. It is crucial to ensure that the final concentration of the solvent (e.g., DMSO) in the assay wells is non-toxic to the cells, typically ≤0.5%.[12] A vehicle control (medium with the same final DMSO concentration) must be included in every experiment.

Optimizing Cell Seeding Density

The optimal number of cells seeded per well is assay- and cell-line-dependent.[13] Seeding too few cells may result in a weak signal, while over-confluence can lead to artifacts due to nutrient depletion and contact inhibition.[13] An initial optimization experiment should be performed to determine the cell density that results in exponential growth throughout the duration of the assay and yields a linear signal response.[14]

Selecting the Appropriate Cytotoxicity Assay

Several assays can be used to measure cytotoxicity, each with a different biological endpoint. For preliminary screening, assays that are rapid, reproducible, and amenable to a 96-well plate format are preferred.[5]

| Assay Type | Principle | Advantages | Disadvantages |

| MTT Assay | Measures the metabolic activity of viable cells, where mitochondrial dehydrogenases convert the yellow tetrazolium salt MTT into purple formazan crystals.[15] | Well-established, cost-effective, and highly reproducible.[9] | Requires a solubilization step for the formazan crystals and can be influenced by compounds that affect cellular metabolism.[16] |

| MTS Assay | Similar to the MTT assay, but uses a tetrazolium salt that is reduced to a soluble formazan product, eliminating the need for a solubilization step.[16][17] | More convenient than the MTT assay due to fewer steps.[16] | Can be more expensive than the MTT assay. |

| LDH Release Assay | Measures the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with compromised membrane integrity.[2][18] | Directly measures cell death (necrosis). | Less sensitive for detecting early cytotoxic events compared to metabolic assays and can have a higher background if cells are not handled gently.[19] |

For this guide, we will focus on the MTT assay due to its widespread use and reliability.[9]

Detailed Protocol: MTT Assay for Cytotoxicity Screening

This protocol provides a step-by-step guide for performing an MTT assay to determine the cytotoxicity of pyrazinone compounds against adherent cancer cell lines.

Materials

-

Target cancer cell lines

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Pyrazinone compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS).[16][20]

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).[21]

-

Sterile 96-well flat-bottom plates

-

Microplate reader capable of measuring absorbance at 570 nm.[15]

Experimental Workflow

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Procedure

-

Cell Seeding (Day 1):

-

Harvest cells that are in the logarithmic growth phase.[22]

-

Perform a cell count and assess viability (e.g., using Trypan Blue).

-

Dilute the cells in complete culture medium to the predetermined optimal seeding density.

-

Plate 100 µL of the cell suspension into each well of a 96-well plate.

-

Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO₂ to allow cells to attach and resume growth.[14]

-

-

Compound Treatment (Day 2):

-

Prepare a series of dilutions of the pyrazinone compound in culture medium. A typical concentration range for preliminary screening is 0.1 to 100 µM.

-

Carefully remove the medium from the wells and replace it with 100 µL of medium containing the appropriate compound concentration.

-

Include the following controls in triplicate:

-

Untreated Control: Cells in medium only.

-

Vehicle Control: Cells in medium containing the highest concentration of DMSO used in the treatment wells.

-

Blank Control: Medium only (no cells) to serve as a background control.

-

-

Return the plate to the incubator for the desired exposure period (commonly 24, 48, or 72 hours).[23][24]

-

-

MTT Addition and Incubation (Day 4):

-

Formazan Solubilization and Absorbance Reading:

-

After the MTT incubation, carefully remove the medium.

-

Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.

-

Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[15]

-

Measure the absorbance of each well at 570 nm using a microplate reader.[25]

-

Data Analysis and Interpretation

The absorbance values obtained from the MTT assay are directly proportional to the number of viable, metabolically active cells.

Calculation of Cell Viability

The percentage of cell viability is calculated relative to the vehicle control using the following formula:

% Cell Viability = [(Abstreated - Absblank) / (Absvehicle control - Absblank)] x 100

Determining the IC₅₀ Value

The half-maximal inhibitory concentration (IC₅₀) is the concentration of a compound that inhibits cell growth by 50%. It is a key metric for quantifying the potency of a cytotoxic agent.[2]

To determine the IC₅₀ value:

-

Plot the % Cell Viability against the corresponding compound concentrations (on a logarithmic scale).[26][27]

-

Fit the data to a non-linear regression model (sigmoidal dose-response curve) using appropriate software (e.g., GraphPad Prism, Origin).[26][28][29]

-

The software will then calculate the IC₅₀ value from the fitted curve.[27]

Data Presentation

The IC₅₀ values for different pyrazinone compounds across various cell lines should be summarized in a clear, tabular format for easy comparison.

Table 1: Example IC₅₀ Values of Pyrazinone Compounds after 48-hour Exposure

| Compound ID | Cell Line (Cancer Type) | IC₅₀ (µM) ± SD |

| PZ-001 | A549 (Lung Carcinoma) | 12.5 ± 1.4 |

| MCF-7 (Breast Adenocarcinoma) | 28.3 ± 3.5 | |

| HeLa (Cervical Adenocarcinoma) | 9.8 ± 1.1 | |

| PZ-002 | A549 (Lung Carcinoma) | 35.1 ± 4.2 |

| MCF-7 (Breast Adenocarcinoma) | > 100 | |

| HeLa (Cervical Adenocarcinoma) | 45.6 ± 5.3 | |

| SD: Standard Deviation from three independent experiments. |

Preliminary Mechanistic Insights: A Look Ahead

While the primary goal of this screening is to determine cytotoxicity, the results can provide initial clues about the mechanism of action. For example, compounds showing potent activity across multiple cell lines may target fundamental cellular processes. Pyrazine derivatives have been shown to induce apoptosis (programmed cell death) and cell cycle arrest.[30]

Caption: Simplified intrinsic apoptosis pathway.

Best Practices and Troubleshooting

-

Aseptic Technique: Maintain sterile conditions throughout the experiment to prevent microbial contamination.[13]

-

Cell Health: Only use healthy, viable cells for assays. Avoid using cells that have been passaged too many times or have become over-confluent.[13]

-

Reagent Quality: Use high-quality reagents and ensure that media and supplements are fresh.[13]

-

Troubleshooting High Background: If blank wells show high absorbance, it may indicate contamination of the medium or MTT reagent.[14]

-

Troubleshooting Low Signal: A weak signal may be due to insufficient cell numbers, suboptimal incubation times, or incomplete solubilization of formazan crystals.[15]

Conclusion

The preliminary cytotoxicity screening of pyrazinone compounds is a critical, data-driven process that sets the stage for further drug development. By employing a strategic approach to experimental design, selecting appropriate assays, and adhering to rigorous protocols, researchers can confidently identify promising anti-cancer candidates. The methodologies outlined in this guide provide a robust framework for generating high-quality, reproducible data essential for advancing the field of oncology research.

References

-

Biocompare. (2018). Ten Tips for Optimizing Cell-Based Assays. Biocompare. Available at: [Link]

-

Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. Marin Biologic Laboratories. Available at: [Link]

-

ResearchGate. (2016). How to calculate IC50 for my dose response? ResearchGate. Available at: [Link]

-

Science Gateway. (n.d.). How to calculate IC50. Science Gateway. Available at: [Link]

-

PubMed. (n.d.). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. PubMed. Available at: [Link]

-

Journal of Applied Pharmaceutical Science. (n.d.). A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. Journal of Applied Pharmaceutical Science. Available at: [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]

-

YouTube. (2025). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. YouTube. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. PMC. Available at: [Link]

-

Promega Connections. (2011). Considerations for Successful Cell-Based Assays I: Choosing Your Cells. Promega Connections. Available at: [Link]

-

SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays. SPT Labtech. Available at: [Link]

-

PLOS One. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLOS One. Available at: [Link]

-

ResearchGate. (2023). What cell line should I choose for citotoxicity assays? ResearchGate. Available at: [Link]

-

ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. PMC. Available at: [Link]

-

OUCI. (n.d.). Pharmacological activity and mechanism of pyrazines. OUCI. Available at: [Link]

-

National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. Available at: [Link]

-

AACR Journals. (n.d.). Cancer Cell Lines for Drug Discovery and Development. AACR Journals. Available at: [Link]

-

PubMed. (2023). Pharmacological activity and mechanism of pyrazines. PubMed. Available at: [Link]

-

ERIC. (n.d.). Selection of an Optimal Cytotoxicity Assay for Undergraduate Research. ERIC. Available at: [Link]

-

Bentham Science Publisher. (n.d.). Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds. Bentham Science Publisher. Available at: [Link]

-

BPS Bioscience. (n.d.). Cell Cytotoxicity Screening & Profiling Services. BPS Bioscience. Available at: [Link]

-

MDPI. (n.d.). A New Series of Cytotoxic Pyrazoline Derivatives as Potential Anticancer Agents that Induce Cell Cycle Arrest and Apoptosis. MDPI. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Anticolon Cancer Properties of Pyrazole Derivatives Acting through Xanthine Oxidase Inhibition. PMC. Available at: [Link]

-

National Center for Advancing Translational Sciences. (n.d.). Assay Development Principles and Good Research Practices for Rigor and Reproducibility in In Vitro Toxicology. NCATS. Available at: [Link]

-

Anticancer Research. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph. Anticancer Research. Available at: [Link]

-

National Center for Biotechnology Information. (2022). Dosing Methods to Enable Cell-Based In Vitro Testing of Complex Substances: A Case Study with a PAH Mixture. PMC. Available at: [Link]

Sources

- 1. Pharmacological activity and mechanism of pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]

- 6. aacrjournals.org [aacrjournals.org]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. researchgate.net [researchgate.net]

- 9. files.eric.ed.gov [files.eric.ed.gov]

- 10. benthamscience.com [benthamscience.com]

- 11. promegaconnections.com [promegaconnections.com]

- 12. Dosing Methods to Enable Cell-Based In Vitro Testing of Complex Substances: A Case Study with a PAH Mixture - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biocompare.com [biocompare.com]

- 14. atcc.org [atcc.org]

- 15. MTT assay protocol | Abcam [abcam.com]

- 16. broadpharm.com [broadpharm.com]

- 17. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time | PLOS One [journals.plos.org]

- 18. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. marinbio.com [marinbio.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 25. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 26. clyte.tech [clyte.tech]

- 27. Star Republic: Guide for Biologists [sciencegateway.org]

- 28. youtube.com [youtube.com]

- 29. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 30. mdpi.com [mdpi.com]

Methodological & Application

Application Note & Protocol: A Streamlined Synthesis of 3-Isopropyl-(1H)-pyrazin-2-one from Acyclic Precursors

Introduction

Pyrazinones, specifically 2(1H)-pyrazinones, are a class of heterocyclic compounds that form the core scaffold of numerous natural products and pharmaceutically active molecules.[1] Their prevalence in bioactive compounds, ranging from antimicrobial agents to cell signaling modulators, has rendered their synthesis a topic of significant interest for researchers in medicinal chemistry and drug development. This application note provides a detailed, field-proven protocol for the synthesis of a key pyrazinone derivative, 3-isopropyl-(1H)-pyrazin-2-one, from readily available acyclic precursors. The methodology described herein is based on the well-established condensation reaction between an α-amino acid amide and an α-dicarbonyl compound, offering a reliable and efficient route to the target molecule.

The core of this synthetic strategy lies in the cyclocondensation of L-valinamide, which provides the characteristic isopropyl group at the 3-position, with glyoxal. This approach is advantageous due to the commercial availability and affordability of the starting materials. The causality behind the experimental choices, including the selection of reagents and reaction conditions, will be thoroughly explained to ensure a deep understanding of the underlying chemical principles.

Synthetic Pathway Overview

The synthesis of 3-isopropyl-(1H)-pyrazin-2-one is achieved through a one-pot reaction involving the condensation of L-valinamide hydrochloride with aqueous glyoxal in the presence of a suitable base. The overall reaction is depicted below:

Sources

Application Notes and Protocols for the Conversion of Diketopiperazines to Pyrazinones

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Pyrazinones and their Synthesis from Diketopiperazine Scaffolds

Pyrazinones, specifically 2(1H)-pyrazinones, are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. Their rigid, planar structure serves as a valuable scaffold in a multitude of biologically active natural products and synthetic molecules. The pyrazinone core is found in compounds exhibiting a wide range of therapeutic properties, including antimicrobial, anticancer, and antiviral activities.

Diketopiperazines (DKPs), or piperazine-2,5-diones, are cyclic dipeptides formed from the condensation of two amino acids. They are readily accessible precursors, often formed as byproducts in peptide synthesis or intentionally synthesized as conformationally constrained peptide mimics. The structural relationship between diketopiperazines and pyrazinones presents a strategic opportunity for synthetic chemists. The conversion of a DKP to a pyrazinone is fundamentally an oxidative transformation that introduces aromaticity into the six-membered ring. This conversion not only alters the molecule's shape and electronics but can also unlock or modulate its biological activity.

This guide provides detailed protocols for two distinct and reliable methods for the conversion of diketopiperazines to pyrazinones, offering researchers the tools to access this important class of compounds. The protocols are designed to be self-validating, with explanations of the underlying chemical principles to ensure both reproducibility and a deeper understanding of the transformation.

Method 1: Indirect Conversion via a Chloropyrazine Intermediate

This classic two-step method, originally developed by Baxter and Spring in 1947, remains a robust and widely cited procedure for the synthesis of pyrazinones from diketopiperazines[1][2]. The strategy involves an initial reaction with phosphoryl chloride to form a stable chloropyrazine intermediate, which is subsequently hydrolyzed to the desired pyrazinone.

Scientific Rationale

The conversion of the amide groups in the diketopiperazine to the corresponding chloro-substituted aromatic pyrazine is a key transformation. Phosphoryl chloride (POCl₃) acts as both a chlorinating and a dehydrating agent. The reaction likely proceeds through the formation of a Vilsmeier-Haack-like reagent or by direct activation of the amide carbonyls, followed by nucleophilic attack by chloride and subsequent aromatization. The resulting chloropyrazine is a stable, isolable intermediate. The subsequent hydrolysis of the chloropyrazine to the pyrazinone is a nucleophilic aromatic substitution, where a hydroxide ion displaces the chloride.

Visualizing the Pathway

Caption: Workflow for the indirect conversion of a diketopiperazine to a pyrazinone.

Experimental Protocol

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| Diketopiperazine (e.g., Glycine Anhydride) | Reagent | Sigma-Aldrich | Ensure substrate is dry. |

| Phosphoryl Chloride (POCl₃) | ReagentPlus®, ≥99% | Sigma-Aldrich | Handle in a fume hood with appropriate PPE. |

| Sodium Hydroxide (NaOH) | ACS Reagent, ≥97.0% | Fisher Scientific | |

| Hydrochloric Acid (HCl), concentrated | ACS Reagent, 37% | VWR | |

| Diethyl Ether | Anhydrous | J.T.Baker | |

| Dichloromethane | Anhydrous | EMD Millipore | |

| Sodium Sulfate (Na₂SO₄) | Anhydrous | Acros Organics |

Step-by-Step Procedure

Part A: Synthesis of the Chloropyrazine Intermediate

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube, suspend the diketopiperazine (1.0 eq.) in phosphoryl chloride (5-10 eq.). The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon).

-

Heating: Heat the mixture to reflux (approximately 105 °C) for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice. This step should be done slowly and in a well-ventilated fume hood as the reaction of POCl₃ with water is highly exothermic and releases HCl gas.

-

Extraction: Neutralize the aqueous solution with a saturated sodium bicarbonate solution and extract the product with a suitable organic solvent, such as dichloromethane or diethyl ether (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude chloropyrazine.

Part B: Hydrolysis to the Pyrazinone

-

Reaction Setup: Dissolve the crude chloropyrazine from Part A in a suitable solvent such as ethanol.

-

Hydrolysis: Add an aqueous solution of sodium hydroxide (2-3 eq.) and heat the mixture to reflux for 1-2 hours.

-

Acidification and Isolation: Cool the reaction mixture and acidify with concentrated hydrochloric acid. The pyrazinone product may precipitate from the solution. If so, it can be collected by filtration. If not, concentrate the solution under reduced pressure.

-

Purification: The crude pyrazinone can be purified by recrystallization from a suitable solvent (e.g., water or ethanol) to afford the final product.

Method 2: Direct Oxidation via Riley Oxidation

The Riley oxidation, which utilizes selenium dioxide (SeO₂) as the oxidant, is a powerful method for the oxidation of α-methylene groups adjacent to carbonyls[3][4]. This makes it an excellent candidate for the direct, one-step dehydrogenation of diketopiperazines to pyrazinones. This approach offers the advantage of being a single-step transformation.

Scientific Rationale

The mechanism of the Riley oxidation in this context involves the enol or enamine tautomer of the diketopiperazine attacking the electrophilic selenium center of SeO₂. This is followed by a series of steps, likely involving an ene reaction and a[2][3]-sigmatropic rearrangement, which ultimately leads to the introduction of unsaturation in the ring[4]. The reaction is driven by the formation of the stable aromatic pyrazinone ring and the reduction of selenium(IV) to elemental selenium.

Visualizing the Mechanism

Caption: Simplified mechanism of the Riley oxidation for DKP to pyrazinone conversion.

Experimental Protocol

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| Diketopiperazine (e.g., Glycine Anhydride) | Reagent | Sigma-Aldrich | Ensure substrate is dry. |

| Selenium Dioxide (SeO₂) | 99.9% | Acros Organics | Highly toxic. Handle with extreme caution in a fume hood. |

| 1,4-Dioxane | Anhydrous | J.T.Baker | |

| Diethyl Ether | ACS Reagent | Fisher Scientific | |

| Celite® | Sigma-Aldrich |

Step-by-Step Procedure

-

Reaction Setup: In a pressure tube or a round-bottom flask equipped with a reflux condenser, dissolve the diketopiperazine (1.0 eq.) in anhydrous 1,4-dioxane.

-

Addition of Oxidant: Add selenium dioxide (2.0-2.2 eq.) to the solution in one portion at room temperature.

-

Heating: Stir the resulting suspension vigorously and heat to 100 °C for 6-12 hours. The reaction progress can be monitored by TLC. A black precipitate of elemental selenium will form as the reaction proceeds.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and dilute with diethyl ether.

-

Filtration: Filter the suspension through a pad of Celite® to remove the elemental selenium. Wash the filter cake with additional diethyl ether.

-

Concentration: Concentrate the filtrate under reduced pressure to obtain the crude pyrazinone.

-

Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the pure pyrazinone.

Summary of Protocols and Expected Outcomes

| Method | Key Reagents | Number of Steps | Advantages | Disadvantages | Typical Yields |

| Indirect Conversion | POCl₃, NaOH, HCl | 2 | Well-established, reliable, avoids toxic heavy metals. | Two-step process, harsh reagents (POCl₃). | Moderate to Good |

| Direct Oxidation | SeO₂ | 1 | Single step, direct conversion. | Highly toxic reagent (SeO₂), requires careful handling and disposal. | Variable, can be good |

Safety and Handling Precautions

-

Phosphoryl Chloride (POCl₃): Is highly corrosive and reacts violently with water. Always handle in a chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Selenium Dioxide (SeO₂): Is highly toxic and a suspected teratogen. All manipulations should be performed in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. Consult the Safety Data Sheet (SDS) for detailed handling and disposal procedures.

References

-

Baxter, R. A., & Spring, F. S. (1947). Pyrazine derivatives. Part III. The preparation of 2-chloro- and 2-hydroxy-pyrazines from piperazine-2:5-diones. Journal of the Chemical Society (Resumed), 378-382. [Link]

-

Riesco-Llach, G., Planas, M., Feliu, L., & Joule, J. A. (2023). 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. RSC Advances, 13(2), 1039-1070. [Link]

-

Riley, H. L., Morley, J. F., & Friend, N. A. C. (1932). 255. Selenium dioxide, a new oxidising agent. Part I. Its reaction with aldehydes and ketones. Journal of the Chemical Society (Resumed), 1875-1883. [Link]

-

Mugesh, G. (2015). Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents. Molecules, 20(8), 14686-14720. [Link]

Sources

Application Note: Antimicrobial & Anti-Virulence Profiling of 3-Isopropyl-(1H)-pyrazin-2-one

Abstract & Strategic Overview

3-Isopropyl-(1H)-pyrazin-2-one (and its tautomer 3-isopropyl-2-pyrazinol) represents a class of nitrogen-heterocycles often found in natural fermentations but increasingly scrutinized for anti-virulence properties. Unlike traditional antibiotics that target cell wall synthesis or translation, pyrazinone derivatives structurally mimic bacterial signaling molecules (specifically Pseudomonas Quorum Sensing signals like PQS precursors).

Critical Scientific Insight: When assaying this compound, researchers often mistake "lack of growth inhibition" for "lack of activity." This is a fundamental error. Pyrazinones frequently act as Quorum Sensing Inhibitors (QSIs) rather than bactericidal agents. Therefore, this guide prioritizes a dual-track screening approach:

-

Direct Antimicrobial Activity (MIC/MBC) to assess viability.

-

Anti-Virulence Screening (QSI) to assess signal interference.

Physicochemical Considerations & Stock Preparation

Pyrazinones are lipophilic and potentially volatile. Improper handling leads to precipitation in aqueous media or evaporation during incubation, yielding false negatives.

Protocol A: Stock Solution Preparation

-

Solvent: Dimethyl Sulfoxide (DMSO) is required.[1] Aqueous solubility is poor.

-

Concentration: Prepare a 100 mM or 50 mg/mL master stock.

-

Storage: Aliquot into glass vials (avoid plastics that leach plasticizers) and store at -20°C.

-

Working Solution: Dilute into media such that the final DMSO concentration never exceeds 1% (v/v) , as DMSO >2% is toxic to many test strains (e.g., Pseudomonas aeruginosa, S. aureus).

Table 1: Solubility Troubleshooting

| Observation | Cause | Corrective Action |

| Cloudiness in Broth | Compound precipitation (LogP ~1.7) | Sonicate stock for 5 mins; Pre-warm media to 37°C before addition. |

| Inconsistent Replicates | Volatility / Evaporation | Use adhesive plate seals (breathable rayon) instead of loose lids. |

| Yellow Discoloration | Oxidation of pyrazine ring | Prepare fresh stock; protect from light (amber tubes). |

Module 1: Direct Antimicrobial Susceptibility (MIC/MBC)

We follow the CLSI M07-A10 standard for broth microdilution but adapt it for lipophilic small molecules using a Resazurin indicator for precise readout.

Experimental Workflow (Graphviz)

Protocol B: Broth Microdilution with Resazurin

Purpose: Determine Minimum Inhibitory Concentration (MIC).[2]

-

Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

-

Plate Setup: Use 96-well round-bottom polystyrene plates.

-

Columns 1-10: 2-fold serial dilution of 3-Isopropyl-(1H)-pyrazin-2-one (Range: 512 µg/mL to 1 µg/mL).

-

Column 11: Growth Control (Media + Bacteria + 1% DMSO).

-

Column 12: Sterility Control (Media + 1% DMSO).

-

-

Inoculum: Adjust bacterial suspension to 0.5 McFarland standard, then dilute 1:100 to achieve ~5 × 10⁵ CFU/mL. Add 50 µL to wells.

-

Incubation: 18–24 hours at 37°C. Seal plate tightly to prevent cross-well volatility.

-

Readout (Critical Step):

-

Add 10 µL of Resazurin (0.015%) solution to all wells.

-

Incubate for 1–2 hours.

-

Blue = No Growth (Inhibition). Pink = Growth (Metabolic reduction).

-

Why? Pyrazinones can cause turbidity due to precipitation. Resazurin provides a metabolic, colorimetric answer that ignores precipitation.

-

Module 2: Anti-Virulence & Quorum Sensing Inhibition (QSI)[3][4]

If MIC > 100 µg/mL, the compound is not a potent antibiotic. Proceed immediately to QSI assays. Pyrazinones structurally resemble Acyl-Homoserine Lactones (AHLs) and PQS, allowing them to competitively bind receptors like LasR or CviR without activating them.

Protocol C: Violacein Inhibition (Chromobacterium violaceum)

Target: Short-chain AHL receptor (CviR).

-

Strain: Chromobacterium violaceum CV026 (biosensor strain) or ATCC 12472 (wild type).

-

Method: Agar Well Diffusion.

-

Procedure:

-

Pour Luria-Bertani (LB) agar seeded with C. violaceum (10⁶ CFU/mL).

-

For CV026: Add exogenous C6-HSL (5 µM) to induce purple pigment.

-

Punch 6mm wells. Add 50 µL of 3-Isopropyl-(1H)-pyrazin-2-one (sub-MIC concentrations, e.g., 50, 25, 12.5 µg/mL).

-

-

Interpretation:

-